1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylbenzo[d]thiazol-2-yl)urea
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Description
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylbenzo[d]thiazol-2-yl)urea is a useful research compound. Its molecular formula is C21H22N4O4S and its molecular weight is 426.49. The purity is usually 95%.
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Biological Activity
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylbenzo[d]thiazol-2-yl)urea is a synthetic compound that combines a pyrrolidine structure with a benzothiazole moiety. This combination suggests potential biological activity, particularly in medicinal chemistry. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
The compound's molecular formula is C21H24N2O4, with a molecular weight of 368.43 g/mol. Its structure features several functional groups that may contribute to its biological effects:
Property | Value |
---|---|
Molecular Formula | C21H24N2O4 |
Molecular Weight | 368.43 g/mol |
LogP | 2.3307 |
Polar Surface Area | 55.982 Ų |
Hydrogen Bond Acceptors | 6 |
Hydrogen Bond Donors | 1 |
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, urea derivatives have been shown to inhibit GSK-3β activity, which is crucial in cancer cell proliferation. A related compound demonstrated an IC50 of 140 nM, significantly lower than the reference standard AR-A014418 (IC50 = 330 nM) .
Antimicrobial Properties
The combined structure of thio(u)rea and benzothiazole has been associated with broad-spectrum antimicrobial activities. Studies show that certain derivatives display effective antibacterial and antifungal actions, with minimal inhibitory concentrations (MICs) ranging from 50 μg/mL for various pathogens . This suggests that the compound might also exhibit similar antimicrobial properties.
Anti-inflammatory Effects
In vitro studies have highlighted the anti-inflammatory potential of related compounds. For example, certain urea derivatives were found to reduce inflammation markers in cell lines, indicating a possible mechanism through which this compound could exert therapeutic effects .
The biological activity of this compound likely stems from its ability to interact with specific molecular targets such as enzymes and receptors involved in various signaling pathways. The presence of the pyrrolidine ring may facilitate interactions with protein targets, while the benzothiazole moiety can participate in redox reactions or influence enzyme activities .
Case Studies
- GSK-3β Inhibition : A study evaluated the inhibition of GSK-3β by a structurally similar compound, revealing a significant reduction in enzyme activity at low concentrations. This finding supports the hypothesis that derivatives containing similar structural motifs could be effective in cancer therapy .
- Antimicrobial Evaluation : Another study assessed various thio(u)rea derivatives against bacterial strains, establishing their effectiveness at low concentrations and suggesting further exploration into their use as antimicrobial agents .
Properties
IUPAC Name |
1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(6-methyl-1,3-benzothiazol-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S/c1-12-4-6-15-18(8-12)30-21(23-15)24-20(27)22-13-9-19(26)25(11-13)14-5-7-16(28-2)17(10-14)29-3/h4-8,10,13H,9,11H2,1-3H3,(H2,22,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQLVLCBUGQZKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)NC3CC(=O)N(C3)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.